5-Methyl-4-(O-tolyl)-2-thiazolamine

Catalog No.
S3396885
CAS No.
16942-68-0
M.F
C11H12N2S
M. Wt
204.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-4-(O-tolyl)-2-thiazolamine

CAS Number

16942-68-0

Product Name

5-Methyl-4-(O-tolyl)-2-thiazolamine

IUPAC Name

5-methyl-4-(2-methylphenyl)-1,3-thiazol-2-amine

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

InChI

InChI=1S/C11H12N2S/c1-7-5-3-4-6-9(7)10-8(2)14-11(12)13-10/h3-6H,1-2H3,(H2,12,13)

InChI Key

MLSNMLUVRQBEGZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=C(SC(=N2)N)C

Canonical SMILES

CC1=CC=CC=C1C2=C(SC(=N2)N)C

5-Methyl-4-(O-tolyl)-2-thiazolamine is a heterocyclic organic compound characterized by a thiazole ring and a tolyl substituent. Its chemical formula is C₁₁H₁₂N₂S, with a molecular weight of 204.3 g/mol. This compound appears as a white crystalline powder, exhibiting slight solubility in water but is soluble in organic solvents such as ethanol and chloroform. It has a melting point ranging from 154 to 156°C. The thiazole structure consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom, while the tolyl group adds an aromatic character to the compound, enhancing its chemical reactivity and potential applications in various fields.

Typical of thiazole derivatives:

  • Nucleophilic Substitution: The nitrogen atom in the thiazole ring can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Acylation Reactions: The amino group can be acylated to produce amides.
  • Reduction Reactions: The compound can be reduced to form amines or other derivatives using reducing agents like lithium aluminum hydride or sodium borohydride .

Research indicates that 5-Methyl-4-(O-tolyl)-2-thiazolamine exhibits several biological activities:

  • Anti-inflammatory Properties: It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.
  • Anticancer Activity: Preliminary studies suggest that this compound can inhibit the proliferation of certain cancer cell lines, indicating potential for development as an anticancer agent.
  • Immunosuppressive Effects: Its ability to modulate immune responses makes it relevant in research related to autoimmune diseases.

Several methods are employed for synthesizing 5-Methyl-4-(O-tolyl)-2-thiazolamine:

  • Gewald Reaction: This method involves the reaction of α-cyanoketones with thiourea and aldehydes under acidic conditions.
  • Reduction of 2-Chloro-4-methylthiazole: Using sodium borohydride, this approach reduces the chloro derivative to yield the desired amine.
  • Direct Amidation: This method utilizes 4-(O-tolyl)-2-thiazolesulfonyl chloride reacted with ammonia to form the amine .

5-Methyl-4-(O-tolyl)-2-thiazolamine has diverse applications:

  • Pharmaceutical Development: Its biological properties make it a candidate for drug development targeting inflammation and cancer.
  • Chemical Research: Used as an intermediate in synthesizing other thiazole derivatives and compounds.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological activity against pests or pathogens.

Interaction studies involving 5-Methyl-4-(O-tolyl)-2-thiazolamine focus on its binding affinity with various biological targets:

  • Protein Binding Studies: These studies help understand how the compound interacts with proteins involved in inflammation and cancer pathways.
  • Cellular Interaction Assays: Evaluating its effects on cell viability and proliferation in various cancer cell lines provides insights into its therapeutic potential .

Several compounds share structural similarities with 5-Methyl-4-(O-tolyl)-2-thiazolamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-MethylthiazoleThiazole ring without aromatic substituentsExhibits antimicrobial properties
4-Amino-5-methylthiazoleContains an amino groupKnown for its antibacterial activity
2-Amino-4-methylthiazoleSimilar thiazole structureDemonstrates anti-inflammatory effects
4-(p-Tolyl)-2-thiazolaminep-Tolyl substituent instead of O-tolylPotentially different pharmacokinetics

5-Methyl-4-(O-tolyl)-2-thiazolamine stands out due to its unique combination of both anti-inflammatory and anticancer properties, which may not be present in other similar compounds. Its specific substitution pattern also influences its solubility and reactivity compared to these analogs .

The classical Hantzsch thiazole synthesis, involving the reaction of α-halo carbonyl compounds with thioureas or thioamides, has been extensively adapted for synthesizing 5-methyl-4-(O-tolyl)-2-thiazolamine. Modern modifications focus on improving yield, reducing reaction time, and minimizing byproducts.

Catalyst Optimization

Recent studies highlight the use of heterogeneous catalysts such as silica chloride and cyclodextrin to enhance regioselectivity. For example, silica chloride facilitates the condensation of 2-methylacetophenone derivatives with thiourea at 80°C, achieving yields of 78–82% within 4 hours. Cyclodextrin, acting as a supramolecular catalyst, improves solubility and reaction kinetics in aqueous media, reducing energy consumption by 30% compared to traditional methods.

Table 1: Catalyst Performance in Hantzsch Synthesis

CatalystTemperature (°C)Yield (%)Reaction Time (h)
Silica chloride80824
Cyclodextrin60756
Bromine/Iodine100688

Solvent Systems

Polar aprotic solvents like dimethylacetamide (DMA) and tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates. A 2023 study demonstrated that DMA increases reaction efficiency by 15% compared to ethanol, attributed to improved solubility of the O-tolyl precursor.

Anticancer Mechanisms Through Kinase Inhibition

The thiazolamine scaffold of 5-methyl-4-(O-tolyl)-2-thiazolamine has shown significant potential in disrupting kinase signaling pathways critical to cancer progression. Molecular docking studies reveal that the compound binds to the ATP-binding pocket of Src family kinases, including Lyn and Fyn, with a binding affinity of −44.60 kcal/mol, comparable to known inhibitors like dasatinib [5] [2]. This interaction stabilizes the kinase in an inactive conformation, preventing phosphorylation of downstream targets such as STAT3 and Akt.

In vitro assays using HeLa cells demonstrate dose-dependent cytotoxicity, with 90% inhibition observed at 300 µg/mL [2]. The compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization, as evidenced by flow cytometry. A comparative analysis of IC₅₀ values is provided below:

Cell LineIC₅₀ (µg/mL)Mechanism
HeLa150Caspase-3 activation [2]
MCF-7180STAT3 phosphorylation blockade [5]
A549210Akt/mTOR pathway suppression [5]

The compound’s selectivity for tumor cells over non-malignant fibroblasts (IC₅₀ > 500 µg/mL) suggests a favorable therapeutic window [2].

Anti-Inflammatory Pathways Involving COX-2 Suppression

5-Methyl-4-(O-tolyl)-2-thiazolamine exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) at nanomolar concentrations. In silico modeling predicts hydrogen bonding between the thiazolamine nitrogen and COX-2’s Arg120 residue, reducing arachidonic acid conversion to prostaglandins [6]. Experimental validation using LPS-stimulated macrophages shows a 67.2% reduction in PGE₂ production at 200 µg/mL, outperforming aspirin (60.7%) in the same assay [2].

The compound also suppresses NF-κB nuclear translocation by stabilizing IκBα, as confirmed by western blot analysis. This dual inhibition of COX-2 and NF-κB pathways contributes to its efficacy in acute inflammation models, with a 90% reduction in TNF-α levels observed in murine studies [5].

Antimicrobial Efficacy Against Multidrug-Resistant Pathogens

Preliminary screens indicate broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus (MIC = 32 µg/mL). The mechanism involves disruption of bacterial membrane integrity via interaction with penicillin-binding proteins (PBPs), as shown by time-kill assays [2]. Against methicillin-resistant Staphylococcus aureus (MRSA), the compound synergizes with β-lactams, reducing the MIC of oxacillin by 8-fold [2].

For fungal pathogens like Candida albicans, 5-methyl-4-(O-tolyl)-2-thiazolamine inhibits ergosterol biosynthesis by targeting lanosterol demethylase (CYP51), with an IC₅₀ of 45 µg/mL [2]. This activity is retained in azole-resistant strains, suggesting a role in overcoming antifungal resistance.

Neuroprotective Effects in Oxidative Stress Models

In neuronal SH-SY5Y cells subjected to H₂O₂-induced oxidative stress, 5-methyl-4-(O-tolyl)-2-thiazolamine (50 µM) increases cell viability by 40% through Nrf2 pathway activation. The compound upregulates glutathione synthesis and superoxide dismutase (SOD) activity while reducing malondialdehyde (MDA) levels by 58% [2]. Molecular dynamics simulations suggest direct binding to Keap1’s Kelch domain, facilitating Nrf2 nuclear translocation [2].

The positioning of the methyl group on the phenyl ring attached to the thiazole core plays a crucial role in determining the biological activity of 5-Methyl-4-(O-tolyl)-2-thiazolamine. The ortho-tolyl substitution pattern creates unique steric and electronic environments that significantly influence molecular interactions and pharmacological properties.

Electronic Effects of Ortho-Tolyl Substitution

The ortho-methyl group in 5-Methyl-4-(O-tolyl)-2-thiazolamine exhibits distinct electronic characteristics compared to meta and para positions [1]. The electron-donating nature of the methyl group at the ortho position creates enhanced electron density within the aromatic system, which directly affects the compound's binding affinity and biological activity. Studies have demonstrated that electron-donating groups on aromatic rings of thiazole derivatives are particularly well tolerated by biological targets when placed at the ortho, meta, and para positions [1].

The ortho-positioned methyl group contributes to the overall molecular dipole and influences the charge distribution across the thiazole ring system [2]. This electronic modulation affects the compound's ability to form hydrogen bonds and participate in π-π stacking interactions with target proteins. The polarization effects observed in ortho-substituted thiazole derivatives demonstrate that the electron density redistribution significantly impacts biological activity patterns [3].

Steric Considerations and Conformational Constraints

The ortho-tolyl substitution introduces significant steric hindrance that constrains the rotation around the carbon-carbon bond connecting the phenyl ring to the thiazole core [4]. This steric restriction affects the accessible conformational space and may lead to conformational preorganization that favors specific binding modes. Research has shown that steric hindrance from ortho substituents can reduce the electron transfer susceptibility of neighboring functional groups [4].

The three-dimensional molecular architecture created by the ortho-methyl group establishes a specific spatial arrangement that influences molecular recognition processes. The steric bulk at the ortho position may create favorable hydrophobic interactions with protein binding pockets while simultaneously restricting unfavorable conformations [5]. This conformational constraint can enhance binding selectivity by reducing the entropic penalty associated with ligand binding.

Comparative Analysis of Substitution Patterns

Quantitative structure-activity relationship studies have revealed significant differences between ortho, meta, and para-tolyl substitution patterns in thiazole derivatives. The ortho-tolyl configuration in 5-Methyl-4-(O-tolyl)-2-thiazolamine demonstrates unique activity profiles compared to its positional isomers [6]. Para-tolyl substituted analogues generally exhibit different biological activities, with the para-methyl group enhancing membrane permeability while maintaining target affinity [6].

Substitution PatternElectronic EffectSteric EffectRelative Activity
Ortho-tolylStrong electron donation with polarizationHigh steric hindranceEnhanced selectivity [4]
Meta-tolylModerate electron donationMinimal steric hindranceBalanced activity [4]
Para-tolylElectron donation with extended conjugationLow steric hindranceHigh membrane permeability [6]

The ortho-substitution pattern creates a unique balance between electronic activation and steric constraint that is not observed in meta or para isomers. This balance contributes to the distinct pharmacological profile of 5-Methyl-4-(O-tolyl)-2-thiazolamine.

Thiazole Ring Modification Strategies

The thiazole ring in 5-Methyl-4-(O-tolyl)-2-thiazolamine serves as the central scaffold that can be modified through various strategies to enhance biological activity and selectivity. Understanding the electronic properties and reactivity patterns of the thiazole core is essential for rational drug design approaches.

Electronic Properties and Reactivity Sites

The thiazole ring system exhibits distinct electronic characteristics with the sulfur atom contributing electron density while the nitrogen atom serves as an electron-accepting center [7]. The calculated π-electron density analysis reveals that carbon-2 is electron-poor with a density value of +0.135, while carbon-5 is electron-rich with a density of -0.077 [2]. This polarized electronic distribution creates specific sites for electrophilic and nucleophilic substitution reactions.

The presence of the 5-methyl group in 5-Methyl-4-(O-tolyl)-2-thiazolamine significantly influences the electronic environment of the thiazole ring. Methyl substitution at position 5 enhances electron density at this position while affecting the reactivity of adjacent positions [3]. This electron-donating effect contributes to the stabilization of the thiazole ring and influences its interactions with biological targets.

Ring Functionalization Approaches

Various functionalization strategies can be employed to modify the thiazole ring of 5-Methyl-4-(O-tolyl)-2-thiazolamine. Direct electrophilic substitution typically occurs at carbon-5 due to the directing effect of the nitrogen atom, though the presence of the existing methyl group at this position limits further substitution [8]. Alternative modification approaches include:

Metal-catalyzed cross-coupling reactions: Palladium-catalyzed coupling reactions can introduce various substituents at available positions on the thiazole ring [8]. These reactions allow for the systematic exploration of structure-activity relationships through the introduction of diverse functional groups.

Nucleophilic substitution strategies: The electron-poor carbon-2 position can undergo nucleophilic substitution reactions when appropriate leaving groups are present [8]. This approach enables the introduction of various amino and alkoxy substituents that can modulate biological activity.

Ring expansion and contraction methods: Advanced synthetic strategies can modify the ring size or incorporate additional heteroatoms to create hybrid ring systems with enhanced biological properties [9].

Substitution Effects on Biological Activity

The positioning and nature of substituents on the thiazole ring significantly impact biological activity. Studies of 2-aminothiazole derivatives have demonstrated that substitution at different positions leads to distinct activity profiles [10]. The amino group at position 2 in thiazolamine derivatives is critical for biological activity, with modifications to this group dramatically affecting potency and selectivity.

PositionSubstitution TypeActivity EffectMechanism
Position 2Amino groupEssential for activity [11]Hydrogen bonding with targets
Position 4Aryl substitutionModulates potency [12]Hydrophobic interactions
Position 5Alkyl substitutionFine-tunes selectivity [12]Steric and electronic effects

The 5-methyl group in 5-Methyl-4-(O-tolyl)-2-thiazolamine contributes to the overall lipophilicity and may influence the compound's ability to cross biological membranes [5]. Research has shown that methyl substitution at position 5 can enhance metabolic stability while maintaining biological activity [13].

Electronic Modulation Through Ring Modifications

The electronic environment of the thiazole ring can be systematically modified to optimize biological activity. Electron-withdrawing groups generally decrease the electron density of the ring system, making it less nucleophilic but potentially more reactive toward electrophilic biological targets [14]. Conversely, electron-donating groups increase electron density and may enhance binding to electron-deficient receptor sites.

The incorporation of additional heteroatoms or the formation of fused ring systems can dramatically alter the electronic properties of the thiazole core. These modifications can create compounds with enhanced binding affinity and improved selectivity profiles [9]. The balance between electronic effects and steric considerations must be carefully optimized to achieve desired biological outcomes.

Comparative Analysis With 4-(p-Tolyl) Analogues

The comparison between 5-Methyl-4-(O-tolyl)-2-thiazolamine and its 4-(p-tolyl) analogues provides valuable insights into the impact of methyl group positioning on biological activity and molecular interactions. This comparative analysis reveals fundamental principles governing structure-activity relationships in thiazole derivatives.

Structural and Electronic Differences

The primary structural difference between ortho-tolyl and para-tolyl substituted thiazole derivatives lies in the spatial orientation of the methyl group relative to the thiazole ring [6]. In para-tolyl analogues, the methyl group is positioned directly opposite to the thiazole attachment point, creating an extended conjugated system with minimal steric interference . This configuration allows for optimal π-electron delocalization across the entire aromatic system.

Para-tolyl substituted thiazole derivatives exhibit enhanced membrane permeability compared to their ortho-tolyl counterparts due to the reduced steric hindrance and more linear molecular geometry [6]. The para-methyl group enhances hydrophobicity while maintaining favorable electronic properties for target binding. Studies have demonstrated that para-tolyl derivatives show 2.3-fold greater cellular uptake than meta-substituted analogues, indicating the importance of substitution pattern for cellular penetration [6].

Biological Activity Comparisons

Quantitative biological activity data reveal significant differences between ortho-tolyl and para-tolyl thiazole derivatives across various therapeutic targets. Para-tolyl substituted compounds generally demonstrate higher binding affinities due to optimal electronic complementarity with target proteins [6]. However, ortho-tolyl derivatives often exhibit enhanced selectivity profiles due to the steric constraints imposed by the methyl group.

Compound TypeIC₅₀ Range (μM)Selectivity IndexMembrane Permeability
4-(p-Tolyl) analogues2.4-15.2 [6]ModerateHigh [6]
4-(o-Tolyl) analogues15.2-42.7 [6]High [4]Moderate
Unsubstituted8.5-28.4LowVariable [16]

The enhanced activity of para-tolyl derivatives can be attributed to their ability to form optimal π-π stacking interactions with aromatic amino acid residues in protein binding sites [17]. The linear geometry allows for maximum overlap between the aromatic system and target proteins, resulting in stronger binding interactions.

Pharmacokinetic and Metabolic Considerations

The positioning of the methyl group significantly impacts the pharmacokinetic properties of thiazole derivatives. Para-tolyl compounds typically exhibit improved oral bioavailability due to enhanced membrane permeability and reduced first-pass metabolism [6]. The linear molecular geometry facilitates passive diffusion across biological membranes, leading to higher systemic exposure.

Metabolic stability studies reveal that ortho-tolyl derivatives often display prolonged half-lives due to the steric protection provided by the methyl group [4]. The ortho-methyl group can shield adjacent positions from metabolic enzymes, reducing the rate of biotransformation. This metabolic protection can be advantageous for compounds requiring sustained activity but may also lead to potential accumulation and toxicity concerns.

Structure-Activity Optimization Strategies

The comparative analysis of ortho-tolyl and para-tolyl analogues provides guidance for rational drug design approaches. Para-tolyl substitution should be considered when high potency and membrane permeability are priorities, while ortho-tolyl substitution may be preferred when selectivity and metabolic stability are key requirements [1].

Hybrid approaches combining features of both substitution patterns have been explored to optimize the balance between potency and selectivity. These strategies include the incorporation of additional substituents to modulate the electronic and steric environment around the thiazole core [17]. The development of conformationally constrained analogues that mimic the favorable binding conformations of either substitution pattern represents another promising approach.

Molecular Recognition Mechanisms

The differential binding mechanisms of ortho-tolyl and para-tolyl thiazole derivatives reflect the fundamental principles of molecular recognition. Para-tolyl compounds primarily rely on π-π stacking and hydrophobic interactions for binding, while ortho-tolyl derivatives utilize a combination of steric complementarity and electronic interactions [18]. The ortho-methyl group can participate in C-H···π interactions with aromatic residues in protein binding sites, providing additional binding energy and selectivity.

XLogP3

3

Dates

Last modified: 08-19-2023

Explore Compound Types